3-bromo-2-methanesulfonylbenzoic acid
Description
Contextualization within Halogenated and Sulfonated Benzoic Acid Derivatives
Halogenated and sulfonated benzoic acids are important classes of organic compounds. The introduction of a halogen, such as bromine, to the benzoic acid structure can significantly influence its chemical reactivity and physical properties. nih.gov Similarly, the addition of a sulfonyl group, as in a sulfonated derivative, further modifies the electronic nature of the aromatic ring. chemicalbook.comdoubtnut.com
In 3-bromo-2-methanesulfonylbenzoic acid, the presence of both a bromine atom and a methanesulfonyl group creates a unique chemical environment. The methanesulfonyl group is strongly electron-withdrawing, which can impact the acidity of the carboxylic acid and the reactivity of the aromatic ring in substitution reactions. The bromine atom provides a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Significance of Multifunctionalized Aryl Systems in Contemporary Synthetic Design
Multifunctionalized aryl systems, such as this compound, are of considerable interest in contemporary synthetic design. These molecules serve as versatile building blocks, allowing for the sequential and selective modification of different functional groups. This modular approach is highly valuable in the construction of complex target molecules, including those with potential applications in medicinal chemistry and materials science. mdpi.comrsc.org
The strategic placement of different functional groups allows for a programmed approach to synthesis. For instance, the bromine atom can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org The carboxylic acid group can be converted into a variety of other functionalities, such as esters, amides, or alcohols. The sulfone group, while generally stable, can also participate in certain chemical transformations. This ability to perform a series of controlled reactions on a single scaffold is a key advantage of using multifunctionalized aryl systems. nih.gov
Overview of Synthetic Challenges and Opportunities for Aryl Halide-Sulfone-Carboxylic Acid Scaffolds
The synthesis of aryl scaffolds containing a halide, a sulfone, and a carboxylic acid group presents both challenges and opportunities. A primary challenge lies in the selective synthesis of a specific isomer due to the directing effects of the different functional groups. For example, electrophilic substitution reactions on a substituted benzene (B151609) ring will be directed to specific positions by the existing groups, which can lead to a mixture of products. ijisrt.comyoutube.com
Furthermore, the reactivity of the different functional groups must be carefully managed to avoid undesired side reactions. For instance, harsh reaction conditions used to modify the carboxylic acid could potentially lead to the cleavage of the aryl-sulfone bond or reaction at the halogenated site.
Despite these challenges, these scaffolds offer significant synthetic opportunities. The presence of multiple functional groups allows for the use of orthogonal protection strategies, where one group is temporarily masked while another is being chemically transformed. This enables a high degree of control over the synthetic route. The development of new catalytic methods continues to expand the range of transformations that can be applied to these versatile building blocks, opening up new avenues for the synthesis of novel and complex molecules. google.comorganic-chemistry.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H7BrO4S |
| Molecular Weight | 295.11 g/mol |
| CAS Number | 1133-17-1 |
| Appearance | Solid |
Related Chemical Structures and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Bromo-2-methylbenzoic acid | C8H7BrO2 | 215.04 | 152-156 | 76006-33-2 sigmaaldrich.comnih.gov |
| 3-Bromobenzoic acid | C7H5BrO2 | 201.02 | 155-157 | 585-76-2 nih.gov |
| 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | 217.02 | 178-181 | 3885-95-6 nih.gov |
| 3-Bromo-2-methylbenzenesulfonic acid | C7H7BrO3S | 251.10 | Not Available | 87964351 (CID) nih.gov |
Properties
CAS No. |
2742653-75-2 |
|---|---|
Molecular Formula |
C8H7BrO4S |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Methanesulfonylbenzoic Acid
Retrosynthetic Disconnection Strategies for the 3-bromo-2-methanesulfonylbenzoic acid Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.in For this compound, three primary disconnections can be considered, targeting the disconnection of each substituent from the aromatic ring.
C-COOH Bond Disconnection: This strategy identifies 1-bromo-2-(methylsulfonyl)benzene as the immediate precursor. The carboxylic acid group could be installed via the oxidation of a methyl group or through carboxylation of an organometallic intermediate. youtube.comlibretexts.org This is often a robust and high-yielding final step.
C-S Bond Disconnection: This approach points to 3-bromobenzoic acid as the precursor. Introducing the methanesulfonyl group at the position ortho to the bromine and ortho to the carboxylic acid is a significant regiochemical hurdle, as both existing groups direct incoming electrophiles elsewhere. nih.gov
C-Br Bond Disconnection: This pathway starts from 2-methanesulfonylbenzoic acid. Bromination would need to occur at the 3-position, which is challenging because both the sulfonyl and carboxyl groups are meta-directors and would favor substitution at the 5-position. msu.edu
Based on these analyses, a strategy involving the late-stage formation of the carboxylic acid from a pre-functionalized toluene (B28343) derivative appears to be one of the more plausible routes.
Development of Convergent and Linear Synthetic Pathways
A plausible linear pathway would involve the sequential introduction of the bromo, methanesulfonyl, and carboxyl functionalities (or a precursor like a methyl group), carefully ordered to manage regioselectivity.
The introduction of bromine onto the aromatic ring is a critical step that can be accomplished through electrophilic aromatic substitution. The choice of brominating agent and catalyst is crucial for controlling the reaction.
Common bromination reagents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). commonorganicchemistry.com The reactivity of the aromatic ring dictates the necessary conditions. For deactivated rings, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often required when using Br₂. pdx.edu For activated or moderately deactivated systems, NBS can be an effective reagent, sometimes activated by a Brønsted or Lewis acid catalyst. organic-chemistry.org
A key strategic consideration is the timing of bromination. If starting with 2-methanesulfonyltoluene, the methanesulfonyl group (meta-director) and the methyl group (ortho-, para-director) would direct bromination to the 4- or 6-positions. Therefore, it is more feasible to start with a molecule where the directing groups favor the desired 3-bromo substitution pattern, such as brominating 2-aminotoluene before converting the amino group. Alternatively, modern catalytic methods involving directed ortho-metalation could be employed, where a substituent directs metallation and subsequent halogenation to its adjacent position. researchgate.netnih.gov
Introducing the sulfonyl group at the 2-position presents a significant regiochemical challenge. Direct sulfonation of 3-bromobenzoic acid using fuming sulfuric acid (H₂SO₄/SO₃) would likely lead to a mixture of isomers, with the 5-sulfonyl product being favored due to the directing effects of both the bromo and carboxyl groups. saskoer.cawikipedia.org
More advanced, regioselective methods would be necessary:
Directed C-H Sulfonylation: A powerful modern technique involves using a directing group to guide a metal catalyst to functionalize a specific C-H bond. For instance, copper-mediated sulfonylation of benzoic acid derivatives can be achieved with high ortho-selectivity by employing a bidentate directing group like an 8-aminoquinoline (B160924) amide. nih.gov This would involve first derivatizing 3-bromobenzoic acid and then performing the catalyzed sulfonylation.
Nucleophilic Aromatic Substitution: While less common for this type of transformation, a precursor with a good leaving group (like fluoride) at the 2-position could potentially react with a sulfur nucleophile like sodium methanesulfinate.
Synthesis from a Thiol Precursor: A multi-step route could involve the introduction of a thiol (-SH) or thioether (-SMe) group, followed by oxidation to the desired sulfone. This could be achieved from a 2-amino-3-bromotoluene precursor via a Sandmeyer-type reaction to introduce the sulfur functionality.
The introduction of the carboxylic acid group is often best accomplished as the final step in the sequence, as the carboxyl group is a strong deactivating group for electrophilic substitution.
A highly effective and widely used method is the oxidation of a benzylic methyl group. libretexts.org A precursor such as 3-bromo-2-methanesulfonyltoluene could be oxidized to the target benzoic acid using a strong oxidizing agent. chemguide.co.uk This reaction typically requires the benzylic carbon to have at least one attached hydrogen. libretexts.org
| Oxidizing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Potassium Permanganate (B83412) (KMnO₄) | Aqueous, often basic or acidic, heated | Strong, inexpensive, and effective for oxidizing alkylbenzenes to benzoic acids. | chemguide.co.ukdoubtnut.com |
| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | A powerful oxidant, also effective for this transformation. | libretexts.org |
| Molecular Oxygen (O₂) with Catalyst | Co(OAc)₂/NaBr catalyst, solvent, elevated temperature | An aerobic oxidation method, offering a greener alternative. | organic-chemistry.org |
| Nitric Acid (HNO₃) | Aqueous, high temperature and pressure | Can be used but may lead to competing aromatic nitration. |
Another common approach is the carboxylation of an organometallic reagent. This would involve forming an organolithium or Grignard reagent from a precursor like 1,3-dibromo-2-methanesulfonylbenzene, followed by quenching with carbon dioxide (CO₂). This method's viability depends on the selective formation of the organometallic at the desired position. researchgate.net
Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield of the desired product while minimizing the formation of impurities and isomeric byproducts. Key parameters for the critical transformations include:
Temperature: Electrophilic substitution reactions are highly sensitive to temperature. Lower temperatures can increase selectivity but may require longer reaction times or more active catalysts. For instance, bromination of highly activated rings is often done at or below room temperature to prevent polybromination. commonorganicchemistry.com
Solvent: The choice of solvent can influence reaction rates and selectivity. For bromination, solvents like dichloromethane (B109758) or carbon tetrachloride are common. google.com Sulfonation reactions can be performed in ionic liquids, which can act as both solvent and catalyst and may offer improved regioselectivity compared to traditional solvents. google.com
Catalyst Loading: In catalyzed reactions, the amount of catalyst must be optimized. Insufficient catalyst leads to slow or incomplete reactions, while excess catalyst can be uneconomical and may lead to side reactions. Studies on aromatic bromination have explored various catalyst loadings to achieve high efficiency. nsf.gov
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, ensuring complete conversion of the starting material without significant product degradation.
| Reaction | Parameter to Optimize | Rationale for Optimization | Reference |
|---|---|---|---|
| Aromatic Bromination | Temperature | Controls selectivity (ortho vs. para, mono- vs. poly-substitution). | researchgate.net |
| Solvent Polarity | Affects the stability of the arenium ion intermediate and catalyst solubility. | google.com | |
| Catalyst Choice | Determines the electrophilicity of the bromine source and can influence regioselectivity. | acs.org | |
| Side-Chain Oxidation | Oxidant Stoichiometry | Ensures complete conversion of the methyl group without excessive oxidation of other parts of the molecule. | google.com |
| pH (for KMnO₄) | Affects the oxidizing power of permanganate and the solubility of intermediates. | chemguide.co.uk |
Catalytic Systems and Reagent Selection in this compound Synthesis
The selection of appropriate catalysts and reagents is paramount for a successful synthesis.
For Bromination: A wide array of catalytic systems exists. Traditional Lewis acids like FeBr₃ activate Br₂ for reaction with deactivated rings. google.com For milder conditions, N-bromosuccinimide (NBS) can be activated by various catalysts. Recent research has shown that Lewis bases like triphenylphosphine (B44618) or thiourea (B124793) can catalyze bromination with NBS. acs.org Other systems include mandelic acid, which is thought to activate NBS through halogen bonding, and solid catalysts like zeolites, which can offer high regioselectivity. acs.orgnih.gov
For Sulfonylation: While sulfuric acid can act as both reagent and catalyst, its use can be harsh. saskoer.ca Heterogeneous catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), have been developed as reusable and "green" alternatives for sulfonation using sodium bisulfite. researchgate.netajgreenchem.com For highly regioselective ortho-sulfonylation, transition metal catalysts, particularly those based on copper or palladium, are the state-of-the-art, although they require a directing group to be installed on the substrate. nih.gov
The ideal catalytic system would be one that is highly active, selective for the desired isomer, economical, and environmentally benign.
Green Chemistry Principles and Sustainable Synthetic Routes for Aryl Sulfonyl Bromobenzoic Acids
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of aryl sulfonyl bromobenzoic acids, such as this compound, the principles of green chemistry can be applied to various stages of the manufacturing process, from the choice of starting materials to the reaction conditions and solvents.
Another sustainable strategy applicable to the synthesis of aryl sulfones is the use of mechanochemistry. A green and sustainable mechanochemical-assisted approach has been reported for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates. rsc.org This method is notable for being free of metal catalysts, bases, oxidants, and solvents, and it proceeds with a short reaction time and excellent efficiency. rsc.org Such a strategy could potentially be adapted for the synthesis of aryl sulfonyl bromobenzoic acids, offering significant advantages in terms of environmental impact and operational simplicity.
The oxidation of sulfides to sulfones is a fundamental transformation in the synthesis of this class of compounds. nih.gov Green chemistry principles can be applied by utilizing environmentally friendly oxidizing agents. Hydrogen peroxide is considered a green oxidant, and various catalytic systems based on inexpensive and abundant metals like iron, titanium, and tungsten have been developed for sulfide (B99878) oxidation. nih.gov Furthermore, metal-free oxidation systems have also been reported, further enhancing the green credentials of the synthesis. nih.gov
The choice of starting materials and synthetic pathways can also significantly influence the sustainability of the process. For example, biosynthetic routes for aminobenzoic acid derivatives are being explored as an alternative to traditional chemical synthesis that relies on petroleum-derived precursors. mdpi.com While not directly applicable to this compound, this highlights a broader trend towards using renewable feedstocks and biocatalysis to produce foundational chemical building blocks in a more sustainable manner.
In the context of electrophilic aromatic substitution reactions, which are common in the synthesis of brominated aromatics, the use of hazardous reagents like bromine can be a concern. ijisrt.com Developing alternative brominating agents or catalytic systems that improve the atom economy and reduce the hazards associated with bromine are active areas of research within green chemistry.
The table below summarizes some green synthetic approaches and their potential applicability to the synthesis of aryl sulfonyl bromobenzoic acids.
| Green Chemistry Approach | Key Features | Potential Application to Aryl Sulfonyl Bromobenzoic Acids |
| Sonication-assisted Synthesis | - Solvent-free- Catalyst-free | Bromination of the benzoic acid core. |
| Mechanochemical Synthesis | - Solvent-free- Catalyst-free- Base-free- Oxidant-free | Introduction of the sulfonyl group via decarboxylative sulfonylation. |
| Green Oxidation of Sulfides | - Use of H₂O₂ as a green oxidant- Catalysis with inexpensive metals or metal-free systems | Oxidation of a corresponding thioether to the sulfone. |
| Alternative Starting Materials | - Use of bio-based feedstocks | Long-term potential for synthesizing the aromatic core from renewable resources. |
By integrating these green chemistry principles, the synthesis of this compound and other related aryl sulfonyl bromobenzoic acids can be made more sustainable, reducing their environmental footprint and aligning with the goals of modern, responsible chemical manufacturing.
Chemical Reactivity and Mechanistic Transformations of 3 Bromo 2 Methanesulfonylbenzoic Acid
Reactivity at the Bromine Substituent
The bromine atom attached to the benzene (B151609) ring is a key handle for introducing molecular diversity through various coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of 3-bromo-2-methanesulfonylbenzoic acid serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. youtube.comlibretexts.orgyoutube.com The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. youtube.comyoutube.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.comyoutube.com This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. youtube.comnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmychemblog.comnih.gov This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. mychemblog.comlibretexts.org The Heck reaction is known for its high stereoselectivity, generally yielding the trans isomer. organic-chemistry.org
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Boronic Acid) | Pd(0) catalyst, Base | Mild conditions, wide substrate scope. youtube.comnih.gov |
| Heck | Alkene | Pd catalyst, Base, Ligand | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.orgmychemblog.com |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Synthesizes arylalkynes. wikipedia.orglibretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SNAr). byjus.comwikipedia.orgmasterorganicchemistry.com The methanesulfonyl (–SO2CH3) group is a potent electron-withdrawing group, and its position ortho to the bromine atom in this compound significantly enhances the electrophilicity of the carbon atom bearing the bromine.
The SNAr mechanism typically proceeds through a two-step addition-elimination process. wikipedia.orglibretexts.org A nucleophile attacks the carbon atom attached to the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of electron-withdrawing groups in the ortho and para positions to the leaving group. wikipedia.orglibretexts.org
Reductive Dehalogenation Processes
Reductive dehalogenation offers a method to replace the bromine substituent with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method involves palladium-catalyzed hydrogenation, where hydrogen gas (H2) or a hydrogen source like formic acid or ammonium (B1175870) formate (B1220265) is used in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This process can sometimes be an undesired side reaction in palladium-catalyzed coupling reactions. beilstein-journals.org
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, providing another avenue for derivatization of the core structure.
Esterification and Amidation Reactions
Esterification: Carboxylic acids can be readily converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride, which then reacts readily with an alcohol to form the ester. N-bromosuccinimide (NBS) has also been shown to be an effective catalyst for the direct esterification of carboxylic acids with alcohols under mild, metal-free conditions. nih.gov
Amidation: The formation of an amide bond is a fundamental transformation in organic chemistry. Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures or the use of coupling reagents to facilitate the reaction by activating the carboxylic acid. bohrium.comresearchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts with an amine to form the amide. bohrium.com Copper-catalyzed amination of bromobenzoic acids has also been reported as a viable method. nih.gov
Reduction and Oxidation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate when using powerful reducing agents like LiAlH4. chemguide.co.uk Borane (BH3) complexes, such as BH3-THF, can also be used and may offer better chemoselectivity for the reduction of carboxylic acids in the presence of other reducible functional groups. youtube.comkhanacademy.org
Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. The primary focus of oxidative transformations on this molecule would likely be on other parts of the structure, if susceptible.
No Publicly Available Research Found on the Chemical Reactivity of this compound
The search for information on the decarboxylation of this specific compound did not yield any experimental or theoretical studies. While general principles of decarboxylation are well-established, the specific conditions, products, and mechanisms for this compound remain undocumented in the public domain.
Similarly, a detailed analysis of the electron-withdrawing effects of the methanesulfonyl group on aromatic electrophilic and nucleophilic substitutions for this particular molecule is not available. The directing effects of the bromo and methanesulfonyl substituents, in combination with the carboxylic acid group, would present a unique case for reactivity, but no studies have been published to elucidate these interactions.
Furthermore, there is no available information regarding the potential for modification or cleavage of the sulfone group in this compound. The stability of the C-S bond in the sulfone group under various reaction conditions is a critical aspect of its chemistry that has not been explored in the available literature.
Finally, the concept of chemoselective functional group interconversions and orthogonality in the context of this compound remains unexplored. The presence of three distinct functional groups—bromo, methanesulfonyl, and carboxylic acid—would necessitate selective reaction conditions to modify one group without affecting the others. However, no such studies have been reported.
Advanced Structural Elucidation and Characterization Methodologies for 3 Bromo 2 Methanesulfonylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-bromo-2-methanesulfonylbenzoic acid in solution. Analysis of ¹H and ¹³C NMR spectra provides precise information about the electronic environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the three different substituents. The electron-withdrawing nature of the methanesulfonyl and carboxylic acid groups would typically shift the aromatic protons downfield, while the bromine atom has a more moderate effect. The methyl protons of the methanesulfonyl group would appear as a sharp singlet, likely in the range of 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. It would be expected to show eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the methyl carbon of the methanesulfonyl group. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. The carbon bearing the carboxylic acid group would be found at the lowest field (typically 165-175 ppm), while the carbon of the methyl group would be at the highest field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted data based on structure-property relationships and spectral data of similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | ~11-13 | ~168 |
| C-SO₂CH₃ | - | ~140 |
| C-Br | - | ~120 |
| Aromatic CH | ~7.5-8.5 | ~125-135 |
| SO₂CH₃ | ~3.3 | ~45 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₈H₇BrO₄S). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, providing a unique fingerprint. Expected fragmentation pathways for this compound could include the loss of the carboxylic acid group (as COOH or CO₂), the loss of the methanesulfonyl group (as SO₂CH₃ or CH₃), and the cleavage of the C-Br bond. The fragmentation of related bromobenzoic acids often shows the loss of CO and H₂O. chromatographytoday.com The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on elemental composition and known fragmentation patterns of related compounds.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₈H₇BrO₄S |
| Monoisotopic Mass | 277.9279 g/mol |
| Key Fragment Ions (m/z) | [M-OH]⁺, [M-COOH]⁺, [M-SO₂CH₃]⁺, [M-Br]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are expected to be observed as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. Studies on related bromobenzoic acids confirm the positions of these characteristic bands. sielc.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretch of the sulfonyl group is also typically a strong Raman band. The C-Br stretch may also be more easily identified in the Raman spectrum compared to the IR spectrum.
Table 3: Key Vibrational Frequencies for this compound Expected frequencies based on characteristic group vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680-1720 |
| Sulfonyl | S=O asymmetric stretch | 1300-1350 |
| Sulfonyl | S=O symmetric stretch | 1120-1160 |
| Aromatic C-H | C-H stretch | 3000-3100 |
| C-Br | C-Br stretch | 500-700 |
X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. A single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of benzoic acid derivatives. researchgate.netnist.gov For this compound, a C18 column would likely be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be necessary to achieve good separation from closely related impurities. UV detection is commonly employed, as the aromatic ring provides strong chromophores. The development of HPLC methods is crucial for quality control in synthetic processes. researchgate.net
Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. Derivatization to a more volatile ester, such as the methyl ester, is typically required before GC analysis. This can be achieved by reaction with an appropriate reagent like diazomethane (B1218177) or by Fischer esterification. Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, with detection by a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS).
Table 4: Typical Chromatographic Conditions for the Analysis of Substituted Benzoic Acids General conditions based on methods for related compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with acid modifier | UV (e.g., 254 nm) |
| GC (after derivatization) | DB-5 or similar | Helium or Hydrogen | FID or MS |
Computational and Theoretical Investigations of 3 Bromo 2 Methanesulfonylbenzoic Acid
Potential for Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Table 1: Hypothetical Data from DFT Calculations for 3-bromo-2-methanesulfonylbenzoic acid
| Calculated Property | Hypothetical Value | Significance |
| Ground State Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| HOMO-LUMO Gap | Y eV | Provides insight into chemical reactivity and electronic transitions. |
| Dipole Moment | Z Debye | Quantifies the polarity of the molecule. |
| Mulliken Atomic Charges | C: +a, O: -b, Br: -c, S: +d | Reveals the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |
| Predicted IR Frequencies | ν(C=O), ν(S=O), ν(C-Br) | Allows for the theoretical prediction of its infrared spectrum, which can be compared with experimental data for structural confirmation. |
| Predicted NMR Shifts | δ(¹H), δ(¹³C) | Aids in the interpretation of experimental NMR spectra for structural elucidation. |
Note: The values in this table are purely illustrative and would need to be determined through actual DFT calculations.
Prospective Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Solvation Effects
The presence of the methanesulfonyl and carboxylic acid groups, both capable of rotation, suggests that this compound may exhibit a complex conformational landscape. Molecular modeling and molecular dynamics (MD) simulations could be employed to explore these different conformations and determine their relative energies.
MD simulations could also shed light on the behavior of this compound in different solvents. By simulating the interactions between this compound and solvent molecules, researchers could predict its solubility and understand how solvation influences its conformational preferences and reactivity.
Predicting Reaction Mechanisms and Transition States for Synthetic Transformations
Computational chemistry offers powerful methods for predicting the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to investigate the transition states and reaction pathways of various synthetic transformations. For example, one could model the esterification of the carboxylic acid group or nucleophilic substitution reactions at the aromatic ring. By calculating the energy barriers for different potential pathways, researchers could predict the most likely reaction products and optimize reaction conditions.
Elucidating Structure-Reactivity Relationships through Computational Approaches
By systematically modifying the structure of this compound in silico (e.g., by changing the halogen, altering the position of the substituents, or replacing the sulfonyl group with other functionalities) and calculating key electronic and steric parameters, a quantitative structure-reactivity relationship (QSRR) could be established. This would provide a deeper understanding of how specific structural features govern the molecule's reactivity, which is crucial for designing new molecules with desired properties.
The Potential for In Silico Design of Novel Derivatives and Reaction Pathways
Building upon the insights gained from the aforementioned computational studies, it would be possible to engage in the in silico design of novel derivatives of this compound. For instance, if a particular biological activity were to be targeted, computational docking studies could be performed to predict the binding affinity of various designed analogs to a specific protein target. Furthermore, computational methods could be used to propose and evaluate entirely new synthetic routes to these novel compounds, potentially identifying more efficient or environmentally friendly reaction pathways.
Role of 3 Bromo 2 Methanesulfonylbenzoic Acid As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems
The strategic positioning of a bromine atom and a carboxylic acid group makes 3-bromo-2-methanesulfonylbenzoic acid an ideal starting point for the synthesis of elaborate aromatic and heterocyclic structures. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. nih.govgoogle.com These reactions are fundamental to constructing bi-aryl systems and introducing complex side-chains.
For instance, in the synthesis of complex pharmaceutical agents, intermediates with a similar substitution pattern are crucial. The synthesis of Vemurafenib, a potent BRAF enzyme inhibitor used in melanoma treatment, involves the coupling of a complex pyrrolopyridine core with a substituted phenyl ring. google.comnih.gov While various synthetic routes exist, the construction of the required substituted aromatic framework often relies on precursors bearing halogen and carboxylic acid functionalities that guide the assembly of the final molecule. google.comgoogle.com
The compound can also be a precursor for fused heterocyclic systems. For example, the carboxylic acid and the ortho-bromo substituent could potentially undergo intramolecular cyclization reactions with appropriate binucleophilic partners to form benzofuranone or other related heterocyclic cores, although this specific application is less documented than its use in cross-coupling reactions. The synthesis of heterocyclic compounds like substituted indoles and furans often employs brominated precursors for lithiation followed by reaction with an electrophile, a strategy applicable to derivatives of this compound. researchgate.netchemicalbook.com
Scaffold for the Construction of Substituted Benzene (B151609) Derivatives
The benzene ring of this compound acts as a robust scaffold upon which a variety of substituents can be installed with high regiochemical control. The three distinct functional groups—bromo, methanesulfonyl, and carboxyl—each offer a unique site for chemical modification, allowing for a programmed and divergent synthesis approach.
The bromine atom is the most versatile site for modification, readily participating in a wide array of cross-coupling reactions to introduce alkyl, alkenyl, alkynyl, or aryl groups. The methanesulfonyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution under certain conditions. libretexts.org The carboxylic acid is also highly versatile; it can be converted into esters, amides, acid chlorides, or alcohols, providing a gateway to a vast number of derivative structures.
The interplay between these groups allows for the synthesis of highly decorated benzene derivatives that would be difficult to access through other means. For example, a Suzuki coupling at the bromo position followed by an amide coupling at the carboxylic acid site would yield a complex, non-symmetrical trisubstituted benzene derivative.
Table 1: Potential Transformations Using this compound as a Scaffold
| Functional Group | Reaction Type | Reagents & Conditions | Resulting Moiety |
|---|---|---|---|
| Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Alkenyl |
| Bromo | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl |
| Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino |
| Carboxylic Acid | Amide Coupling | RNH₂, Coupling Agent (e.g., EDC, DCC) | Amide |
| Carboxylic Acid | Esterification | ROH, Acid catalyst | Ester |
This table illustrates a selection of fundamental reactions that can be performed on the scaffold.
Intermediate in Multi-step Organic Syntheses for Chemically Diverse Targets
In the context of multi-step organic synthesis, this compound and its analogs are valuable intermediates for constructing complex target molecules, particularly pharmaceuticals. nih.gov Its utility is highlighted in the synthesis of kinase inhibitors, where highly substituted aromatic rings are often required for binding to the target protein. nih.gov
The synthesis of the BRAF inhibitor Vemurafenib serves as a prime example of where such intermediates are critical. google.comnih.gov The final drug contains a propanesulfonamide moiety attached to a difluorinated phenyl ring, which is in turn linked to a pyrrolopyridine core via a carbonyl group. google.com The assembly of the N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide precursor or related fragments often starts from a polysubstituted benzene derivative. nih.gov The presence of a bromo group allows for coupling to the core heterocyclic structure, while the other substituents ensure the correct electronics and steric properties for biological activity.
The development of radiolabeled versions of Vemurafenib, such as [¹¹C]Vemurafenib for use in positron emission tomography (PET), further underscores the importance of such precursors. nih.gov The synthesis of the radiotracer involves a palladium-mediated carbonylative Stille coupling, a sophisticated reaction that requires a highly functionalized aryl precursor to succeed. nih.gov The journey from a simple substituted benzene to a complex, clinically-used drug often involves numerous, carefully planned steps where intermediates like this compound play a pivotal role. researchgate.net
Stereoselective Synthesis Utilizing this compound Derivatives
While this compound itself is achiral, its derivatives are valuable substrates for stereoselective synthesis. The functional groups on the molecule can be used to introduce chirality or to direct the stereochemical outcome of a reaction on an adjacent part of the molecule.
One common strategy is to convert the carboxylic acid into an amide using a chiral amine. This chiral auxiliary can then direct subsequent reactions, such as alkylation or addition to a nearby functional group, to proceed with a high degree of diastereoselectivity. After the stereocenter is set, the auxiliary can be cleaved, yielding an enantiomerically enriched product.
Alternatively, enzymatic resolutions can be employed. For example, a racemic alcohol derived from the reduction of the carboxylic acid could be selectively acylated by a lipase, separating the two enantiomers. A similar strategy has been successfully used for the resolution of related halohydrins like the stereoisomers of 3-bromo-2-butanol, which were separated via lipase-catalyzed resolutions. researchgate.net While direct examples involving this compound are not prevalent in the literature, the principles of stereoselective synthesis are broadly applicable. masterorganicchemistry.com Gold-catalyzed stereoselective additions of benzoic acids to alkynes have also been reported, indicating that the carboxylic acid moiety can participate directly in stereocontrolled transformations. researchgate.net
Design and Synthesis of Ligands and Reagents Incorporating the Aryl Bromosulfonylbenzoic Acid Motif
The structural motif of an aryl bromosulfonylbenzoic acid is well-suited for the design of specialized ligands and reagents. The carboxylic acid group is a classic coordinating group for metal ions, capable of forming robust bonds. The sulfonyl group, with its polarized S=O bonds, can also participate in coordination or act as a hydrogen bond acceptor. This combination allows for the creation of polydentate ligands that can form stable complexes with a variety of metals.
For example, substituted benzoic acids, such as 4-carboxyphenylboronic acid, have been used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com In these materials, the carboxylate group binds to metal centers, while the other functional groups can be used to tune the properties of the resulting network. The aryl bromosulfonylbenzoic acid motif could similarly be used to create functional materials, where the bromo-substituent remains available for post-synthesis modification via cross-coupling reactions.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | 3-bromo-2-(methylsulfonyl)benzoic acid |
| Vemurafenib | N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide |
| 3-bromo-2-butanol | 3-bromo-2-butanol |
| 4-carboxyphenylboronic acid | 4-boronobenzoic acid |
| Suzuki Coupling | Suzuki-Miyaura Coupling |
Emerging Research Directions and Future Perspectives in 3 Bromo 2 Methanesulfonylbenzoic Acid Chemistry
Development of Asymmetric Synthetic Routes to Chiral Analogs
While 3-bromo-2-methanesulfonylbenzoic acid itself is achiral, the development of synthetic routes to its chiral analogs is a significant area of future research. The introduction of chirality can have profound effects on the biological activity and material properties of a molecule. Research in this area would likely focus on two main strategies:
Asymmetric Catalysis: The development of catalytic systems that can introduce chirality enantioselectively is a cornerstone of modern organic synthesis. For analogs of this compound, this could involve the asymmetric functionalization of the aromatic ring or the modification of the existing substituents. For instance, the development of chiral catalysts for the atroposelective synthesis of biaryl analogs, where the rotation around the aryl-aryl bond is restricted, could lead to novel chiral ligands or materials.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the target molecule. For example, a chiral building block could be used to introduce a stereocenter on a side chain that is subsequently attached to the aromatic ring of a this compound precursor.
The successful development of such synthetic routes would open the door to the exploration of the stereochemistry-dependent properties of these novel chiral compounds.
Exploration of Photoredox and Electrochemistry in its Transformations
Photoredox catalysis and electrochemistry have emerged as powerful tools for promoting chemical reactions under mild conditions, often enabling transformations that are difficult to achieve using traditional thermal methods. The application of these techniques to this compound could lead to novel and efficient synthetic pathways.
Photoredox Catalysis: The bromo-substituent on the aromatic ring makes this compound a prime candidate for photoredox-mediated transformations. Upon irradiation in the presence of a suitable photosensitizer, the carbon-bromine bond could be homolytically cleaved to generate an aryl radical. This reactive intermediate could then participate in a variety of bond-forming reactions, such as cross-coupling reactions, additions to alkenes, or C-H functionalization reactions.
Electrochemistry: Electrochemical methods offer a green and versatile alternative for driving chemical reactions. The electrochemical reduction of the aryl bromide moiety could generate an aryl anion, which could then be trapped with various electrophiles. Conversely, the electrochemical oxidation of the carboxylic acid could lead to the formation of an acyl radical, opening up possibilities for decarboxylative coupling reactions.
The exploration of these modern synthetic methods could significantly expand the synthetic utility of this compound and its derivatives.
Integration into Flow Chemistry and Microfluidic Reactor Systems
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. The integration of the synthesis and transformations of this compound into flow chemistry systems is a promising area for future research.
Microfluidic reactors, in particular, could offer precise control over reaction parameters, such as temperature, pressure, and reaction time. This level of control could be particularly beneficial for optimizing reactions involving highly reactive intermediates or for minimizing the formation of side products. Furthermore, the integration of in-line analytical techniques, such as spectroscopy or chromatography, could enable real-time reaction monitoring and optimization.
The development of flow-based synthetic routes to this compound and its derivatives could pave the way for more efficient, scalable, and sustainable manufacturing processes.
Advanced Catalyst Discovery for Site-Selective Functionalization
The presence of multiple functional groups on the aromatic ring of this compound presents a significant challenge for site-selective functionalization. The development of advanced catalytic systems that can selectively target a specific position on the ring is therefore a key area of research.
Directing Group Strategies: The existing substituents, namely the carboxylic acid and the methanesulfonyl group, could be utilized as directing groups to guide a catalyst to a specific C-H bond on the aromatic ring. This would enable the direct introduction of new functional groups without the need for pre-functionalized starting materials.
Ligand Design: The design of sophisticated ligands for transition metal catalysts could play a crucial role in achieving site-selectivity. By fine-tuning the steric and electronic properties of the ligand, it may be possible to control the regioselectivity of catalytic C-H activation and cross-coupling reactions.
The discovery of novel catalysts for the site-selective functionalization of this compound would provide a powerful tool for the synthesis of a diverse range of analogs with tailored properties.
Chemoinformatics and Machine Learning for Predictive Synthesis and Reactivity
Chemoinformatics and machine learning are rapidly transforming the field of chemical research by enabling the prediction of molecular properties and reaction outcomes. These computational tools could be invaluable in guiding the exploration of this compound chemistry.
Predictive Modeling: Machine learning algorithms could be trained on existing chemical data to predict the reactivity of this compound in various chemical transformations. This could help researchers to identify promising reaction conditions and to prioritize experimental efforts.
De Novo Design: Generative models could be used to design novel analogs of this compound with desired properties. These models could explore a vast chemical space and propose new structures that are likely to exhibit interesting biological activity or material characteristics.
The integration of chemoinformatics and machine learning into the research workflow could accelerate the discovery and development of new compounds and reactions based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 3-bromo-2-methanesulfonylbenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:
- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) under controlled temperature (0–25°C) to introduce the bromine substituent .
- Methanesulfonylation : Sulfonation via reaction with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group. Solvent choice (e.g., dichloromethane vs. toluene) impacts reaction efficiency and byproduct formation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H NMR (δ 8.1–8.3 ppm for aromatic protons adjacent to electron-withdrawing groups), C NMR (δ ~165 ppm for carboxylic acid carbonyl), and F NMR (if fluorinated analogs are synthesized) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1350–1150 cm (S=O stretches of sulfonyl group) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]) and fragmentation patterns .
Q. What are common reactions involving the bromine substituent in this compound?
- Nucleophilic Aromatic Substitution (NAS) : Replacement of bromine with amines or alkoxides under basic conditions (e.g., KCO/DMF) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids using Pd catalysts (e.g., PdCl) to form biaryl derivatives .
Advanced Research Questions
Q. How can contradictions in crystallographic data from different refinement programs be resolved?
Discrepancies in unit cell parameters or thermal displacement parameters may arise due to:
- Software-Specific Algorithms : SHELXL () uses full-matrix least-squares refinement, while other programs may employ different weighting schemes. Cross-validate results using multiple software packages (e.g., OLEX2 vs. SHELXTL) .
- Data Quality : High-resolution (<1.0 Å) datasets reduce ambiguity. Use the R value to assess model bias and the Hamilton R-factor ratio test for statistical validation .
Q. What strategies optimize regioselectivity when introducing methanesulfonyl groups into brominated benzoic acids?
- Directing Group Effects : The bromine atom acts as a meta-directing group, favoring sulfonation at the ortho position. Steric hindrance from adjacent substituents can alter selectivity .
- Flow Chemistry : Continuous flow reactors improve mixing and thermal control, reducing side reactions (e.g., over-sulfonation) compared to batch methods .
Q. How does the electron-withdrawing methanesulfonyl group influence the compound’s reactivity in substitution reactions?
- Activation of the Aromatic Ring : The sulfonyl group deactivates the ring via resonance, making bromine substitution more challenging. Use strong nucleophiles (e.g., NaN) or elevated temperatures (80–100°C) .
- Competing Pathways : In NAS, the sulfonyl group stabilizes negative charge buildup at the transition state, favoring a concerted mechanism over a Meisenheimer intermediate .
Q. What computational methods predict regioselectivity in cross-coupling reactions involving this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The bromine atom typically shows higher reactivity than the sulfonyl group in Pd-catalyzed couplings .
- Molecular Dynamics Simulations : Model solvent effects (e.g., DMF vs. THF) on transition state geometry to predict coupling efficiency .
Methodological Notes
- Data Contradiction Analysis : When NMR spectra show unexpected peaks, perform heteronuclear correlation experiments (e.g., HSQC) to distinguish between regioisomers .
- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst loading. Response surface methodology identifies optimal conditions .
For structural validation, deposit crystallographic data in the Cambridge Structural Database (CSD) and cross-reference with PubChem entries (e.g., CID 130820530) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
